![molecular formula C14H27NO5 B13235128 5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13235128.png)
5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the propoxymethyl group. The general synthetic route can be summarized as follows:
Protection of the Amine Group: The starting material, an amino acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Introduction of the Propoxymethyl Group: The Boc-protected amino acid is then reacted with propyl bromide in the presence of a base such as sodium hydride (NaH) to introduce the propoxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The propoxymethyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{[(Tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid
- 5-{[(Tert-butoxy)carbonyl]amino}-3-(methoxymethyl)pentanoic acid
- 5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid is unique due to the presence of the propoxymethyl group, which imparts specific chemical properties and reactivity
Propriétés
Formule moléculaire |
C14H27NO5 |
|---|---|
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(propoxymethyl)pentanoic acid |
InChI |
InChI=1S/C14H27NO5/c1-5-8-19-10-11(9-12(16)17)6-7-15-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
SZWOEKOYMXDURA-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(CCNC(=O)OC(C)(C)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13235052.png)
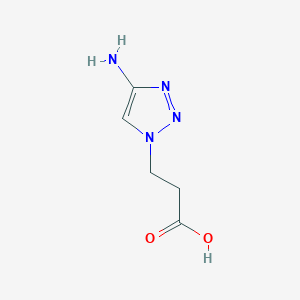
![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide](/img/structure/B13235077.png)
![4-Boc-8-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13235087.png)
amine](/img/structure/B13235100.png)
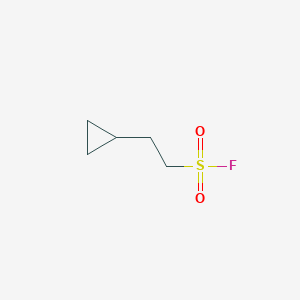
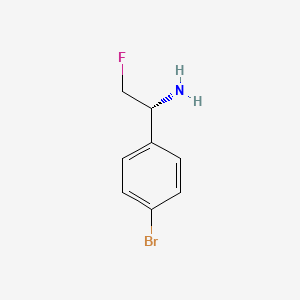
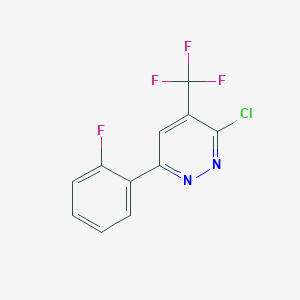
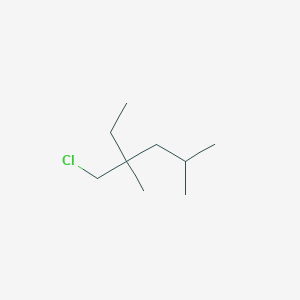
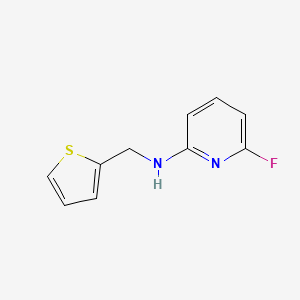
![4-(2-Piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B13235131.png)
![4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13235138.png)
![2-[(3-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235146.png)
![Bicyclo[4.1.0]heptane-2-sulfonamide](/img/structure/B13235149.png)
